Levodropropizine-d8 Levodropropizine-d8
Brand Name: Vulcanchem
CAS No.:
VCID: VC16659909
InChI: InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1/i6D2,7D2,8D2,9D2
SMILES:
Molecular Formula: C13H20N2O2
Molecular Weight: 244.36 g/mol

Levodropropizine-d8

CAS No.:

Cat. No.: VC16659909

Molecular Formula: C13H20N2O2

Molecular Weight: 244.36 g/mol

* For research use only. Not for human or veterinary use.

Levodropropizine-d8 -

Specification

Molecular Formula C13H20N2O2
Molecular Weight 244.36 g/mol
IUPAC Name (2S)-3-(2,2,3,3,5,5,6,6-octadeuterio-4-phenylpiperazin-1-yl)propane-1,2-diol
Standard InChI InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1/i6D2,7D2,8D2,9D2
Standard InChI Key PTVWPYVOOKLBCG-HFCMWMFGSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1C[C@@H](CO)O)([2H])[2H])([2H])[2H])C2=CC=CC=C2)([2H])[2H])[2H]
Canonical SMILES C1CN(CCN1CC(CO)O)C2=CC=CC=C2

Introduction

Chemical and Structural Properties of Levodropropizine-d8

PropertyValueSource
Molecular FormulaC13H12D8N2O2C_{13}H_{12}D_8N_2O_2
Molecular Weight244.36 g/mol
CAS NumberNot Available
IUPAC Name(S)(S)-3-(4-phenylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8_8)propane-1,2-diol$$

The deuterium atoms increase the molecular weight by 8 atomic mass units compared to non-deuterated Dropropizine, enabling clear differentiation in mass spectrometry .

Analytical Applications in Pharmacokinetic Research

Role as an Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Levodropropizine-d8 corrects for matrix effects and ionization efficiency variations during Dropropizine quantification. For example, a 2024 pharmacokinetic study utilized Levodropropizine-d8 to achieve a lower limit of quantification (LLOQ) of 0.1 ng/mL for Dropropizine in plasma . The deuterated analog’s retention time shifts by 0.3–0.5 minutes compared to the parent drug, eliminating peak overlap .

Method Validation Parameters

A 2017 clinical trial protocol (NCT03837938) detailed the use of Levodropropizine-d8 in validating a Dropropizine assay with the following performance characteristics :

  • Linearity: R2>0.999R^2 > 0.999 over 0.1–100 ng/mL

  • Precision: Intra-day CV < 5.2%, inter-day CV < 7.8%

  • Recovery: 92–105% across low, medium, and high concentrations

These parameters ensure reliable data in studies assessing intersubject variability, such as the 2024 finding that eosinophil levels and body surface area significantly influence Dropropizine pharmacokinetics .

Pharmacological Context: Linking Analytical Data to Therapeutic Outcomes

Parent Drug Pharmacodynamics

Dropropizine, the non-deuterated form, exerts peripheral antitussive effects by inhibiting neuropeptide-mediated cough reflexes. A 2015 meta-analysis of seven randomized trials demonstrated Levodropropizine’s superiority over codeine and dextromethorphan in reducing cough frequency (standardized mean delta = −0.176, 95% CI: −0.282 to −0.069, p=0.0015p = 0.0015) . These findings underscore the therapeutic relevance of quantifying Dropropizine levels using Levodropropizine-d8.

Covariate Analysis Enabled by Deuterated Standards

The 2024 pharmacokinetic study employing Levodropropizine-d8 revealed two critical covariates :

  • Eosinophil Levels: Positively correlated with Dropropizine exposure (r=0.43r = 0.43, p=0.008p = 0.008), potentially enhancing efficacy in eosinophilic respiratory diseases.

  • Body Surface Area (BSA): Inversely correlated with AUC (r=0.39r = -0.39, p=0.015p = 0.015), guiding weight-adjusted dosing.

Such insights would be unattainable without the precision offered by deuterated internal standards.

Future Directions in Deuterated Drug Development

The success of Levodropropizine-d8 highlights three emerging trends in stable isotope applications:

  • Multi-Isotope Standards: Combining deuterium with 13^{13}C or 15^{15}N labels for multiplexed assays .

  • Microsampling Integration: Enabling volumetric absorptive microsampling (VAMS) with sub-microliter blood volumes .

Such advancements will expand Levodropropizine-d8’s utility in personalized medicine and pediatric pharmacokinetics.

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